

Application Note: Quantification of Nirmatrelvir in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: PF-03246799

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Introduction

Nirmatrelvir is a potent antiviral agent and a key component of the oral medication Paxlovid, used for the treatment of COVID-19.[1] It functions as a protease inhibitor, targeting the main protease of the SARS-CoV-2 virus to prevent its replication.[1] Accurate and reliable quantification of nirmatrelvir in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and ensuring optimal treatment efficacy.[2][3] This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of nirmatrelvir in human plasma. The protocols provided are based on established and validated methodologies, offering high sensitivity, specificity, and reproducibility.[1][2]

Principle of the Method

This method utilizes LC-MS/MS, the gold standard for bioanalytical quantification, to achieve high sensitivity and selectivity.[2] The procedure involves the extraction of nirmatrelvir and an internal standard (IS) from plasma samples, followed by chromatographic separation on a C18 reversed-phase column. The analytes are then detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

Materials and Reagents

- Nirmatrelvir reference standard

- Internal Standard (e.g., Nirmatrelvir-D9, Ritonavir-D6, Selnexor, or Deucravacitinib)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Water (deionized or Milli-Q)
- Human plasma (K2EDTA)
- Dimethyl sulfoxide (DMSO)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve nirmatrelvir and the internal standard in DMSO or methanol to prepare individual stock solutions of 1 mg/mL.[2]
- Working Solutions: Prepare serial dilutions of the nirmatrelvir stock solution in a mixture of acetonitrile and water (50:50, v/v) to create working solutions for calibration standards and quality control samples.[2]
- Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples. Ensure the final concentration of organic solvent in the plasma is minimal (e.g., <5%).[2] A typical calibration range for nirmatrelvir is 2.0 ng/mL to 10,000 ng/mL.[1][4][5]

Sample Preparation (Protein Precipitation)

Protein precipitation is a common, rapid, and efficient method for extracting nirmatrelvir from plasma samples.[1][6]

- To 100 μ L of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 μ L of the internal standard working solution.

- Add 200 μ L of cold acetonitrile (containing the internal standard if not added separately).[6]
- Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.[6]
- Centrifuge the samples at high speed (e.g., 14,300 x g) for 10 minutes to pellet the precipitated proteins.[6]
- Transfer the supernatant to a clean tube or a 96-well plate for analysis.
- The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase.[7]

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

Liquid Chromatography (LC) Conditions

Parameter	Typical Value
LC System	Dionex Ultimate 3000 or equivalent[2]
Column	Agilent Poroshell 120 SB-C18 (2.1 x 75 mm, 2.7 µm) or Gemini C18 (50 mm x 2.0 mm, 5 µm)[2][4][8]
Mobile Phase A	0.1% Formic acid in Water or 10 mM Ammonium Formate with 0.5% Formic Acid[2][4]
Mobile Phase B	Acetonitrile or Methanol with 0.1% Formic Acid[4][9]
Flow Rate	0.3 - 0.4 mL/min[2][4]
Gradient/Isocratic	Isocratic (e.g., 52:48 A:B) or a gradient elution can be used[2][4]
Injection Volume	2 - 5 µL[2][6]
Column Temperature	35°C[4][6]
Run Time	2 - 4 minutes[2][4]

Mass Spectrometry (MS) Conditions

Parameter	Typical Value
Mass Spectrometer	API 5000 or equivalent triple quadrupole mass spectrometer[2]
Ionization Mode	Electrospray Ionization (ESI), Positive[2][9]
Ion Spray Voltage	5500 V[2]
Source Temperature	500°C[2]
Detection Mode	Multiple Reaction Monitoring (MRM)[4]
MRM Transitions	Nirmatrelvir: m/z 500.2 → 110.1 (Quantifier), m/z 500.3 → 319.3 (Qualifier)[2][4][9] Nirmatrelvir-D9 (IS): m/z 509.3 → 110.1[2] Selinexor (IS): m/z 443.1 → 154.1
Collision Energy (CE)	Optimized for specific instrument and transition.
Dwell Time	Optimized for the number of MRM transitions and chromatographic peak width.

Data Analysis and Method Validation

The concentration of nirmatrelvir in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The linearity of the method should be assessed using a weighted linear regression model.

Method validation should be performed according to the guidelines of the US Food and Drug Administration (FDA) or other relevant regulatory bodies. Key validation parameters are summarized in the tables below.

Quantitative Data Summary

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Analyte	Linearity Range (ng/mL)	LLOQ (ng/mL)	Reference
Nirmatrelvir	10.9 - 3013	10.9	[2]
Nirmatrelvir	10 - 10000	10	[1]
Nirmatrelvir	2.0 - 5000	2.0	[4][8]
Nirmatrelvir	50 - 10000	50	[9]
Nirmatrelvir	50 - 5000	50	[10]

Table 2: Precision and Accuracy

Analyte	QC Level	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%Bias)	Reference
Nirmatrelvir	Low, Mid, High	< 15%	< 15%	Within ±15%	[1][2]
Nirmatrelvir	LLOQ	< 20%	< 20%	Within ±20%	[1]

Table 3: Recovery and Matrix Effect

Analyte	Concentration Levels	Extraction Recovery (%)	Matrix Effect (%)	Reference
Nirmatrelvir	Low, Mid, High	92.0 - 107	87.1 - 97.8	[4]

Visualizations



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Caption: Experimental workflow for the LC-MS/MS quantification of nirmatrelvir in plasma.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of nirmatrelvir in human plasma. The simple protein precipitation extraction procedure and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The validation data demonstrates that the method meets the criteria for bioanalytical method validation, ensuring the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of nirmatrelvir.

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